(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol
Description
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol: is an organic compound that features a pyrazole ring substituted with a bromo-methylphenyl group and a hydroxymethyl group
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-6,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASJKOVJWNXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Methylation: The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products can include (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)formaldehyde or (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)carboxylic acid.
Reduction: The major product would be (1-(3-Methylphenyl)-1H-pyrazol-4-yl)methanol.
Substitution: Products can vary depending on the nucleophile used, such as (1-(4-Amino-3-methylphenyl)-1H-pyrazol-4-yl)methanol.
Scientific Research Applications
Pharmaceutical Development
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development in the following areas:
- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth.
Anti-inflammatory Properties
Research has highlighted the compound's potential as an anti-inflammatory agent. It may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Agricultural Chemistry
The compound's unique properties may also find applications in agrochemicals. Its efficacy as a pesticide or herbicide is under investigation, particularly regarding its ability to disrupt pest metabolic pathways without harming beneficial species.
Table 1: Summary of Research Findings
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The study utilized MTT assays to quantify cell viability and identified a dose-dependent response, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A recent animal model study examined the anti-inflammatory properties of this compound. Results showed a marked decrease in inflammation markers after administration, indicating its potential for therapeutic use in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The bromo and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound can influence various pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)ethanol
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)acetone
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)amine
Uniqueness
What sets (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol apart from similar compounds is its specific combination of functional groups. The presence of both a bromo and a hydroxymethyl group on the pyrazole ring provides unique reactivity and interaction potential, making it a versatile compound for various applications.
Biological Activity
The compound (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol is a synthetic organic molecule notable for its pyrazole core, which has been associated with a variety of biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry, along with relevant research findings and case studies.
- Molecular Formula : C11H11BrN2O
- Molecular Weight : 267.12 g/mol
- CAS Number : 1823346-82-2
The structure features a bromine atom and a hydroxymethyl group, which are significant for its reactivity and biological interactions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has been studied for its effects on various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of proliferation |
| Breast Cancer | MDA-MB-231 | Induction of apoptosis |
| Colorectal Cancer | HCT116 | Cell cycle arrest |
In vitro studies have shown that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis and cell cycle regulation .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Studies have indicated that pyrazole compounds can exhibit antimicrobial properties against various bacterial strains. For example, derivatives have been tested against:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Inhibition of growth |
| Staphylococcus aureus | Antibacterial efficacy observed |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation .
The biological activity of this compound is largely attributed to its structural features. The presence of the hydroxymethyl group enhances its ability to interact with biological targets, potentially influencing pathways involved in cell signaling and inflammation.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and screened against various cancer cell lines. Notably, one derivative exhibited significant growth inhibition in MDA-MB-231 cells with an IC50 value in the low micromolar range .
- Anti-inflammatory Study : Another study reported that a related compound showed comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models, suggesting a promising therapeutic profile for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
